molecular formula C10H13NO4S B6614828 4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid CAS No. 292068-69-0

4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid

Cat. No.: B6614828
CAS No.: 292068-69-0
M. Wt: 243.28 g/mol
InChI Key: NFVNSZPAUPQPDZ-UHFFFAOYSA-N
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Description

4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid is a high-value heterocyclic amino acid derivative designed for use as a versatile building block in modern drug discovery and medicinal chemistry research. The compound features both a carboxylic acid and a tert-butoxycarbonyl (Boc)-protected amino group on a thiophene ring scaffold, making it an ideal chiral precursor for the synthesis of complex molecules. Heterocyclic amino acids are of significant importance in pharmaceutical development, serving as critical scaffolds and key components in the preparation of heterocyclic systems, hybrids, and peptides . The Boc-protected amine is a standard protecting group in organic synthesis, providing stability during reactions while allowing for facile deprotection under mild acidic conditions to generate the free amine for further functionalization. This reagent is particularly valuable in diversity-oriented synthesis (DOS) and for the construction of DNA-encoded chemical libraries, where it contributes to structural and functional diversity . Researchers can utilize this compound to explore structure-activity relationships (SAR) in the development of novel bioactive molecules. Thiophene-based analogs have been extensively studied for their wide range of pharmacological properties and have been identified as key scaffolds in various biological applications . This product is offered with high purity and is intended for research applications only.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-7(8(12)13)16-5-6/h4-5H,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVNSZPAUPQPDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

The most common method involves reacting methyl 4-amino-2-thiophenecarboxylate with Boc₂O in the presence of a catalyst. Key conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.5–1.0 equivalents

  • Temperature : Room temperature (20–25°C) for 12–24 hours

After Boc protection, the methyl ester is hydrolyzed to the carboxylic acid using sodium hydroxide (1–2 N) in ethanol or water. This two-step process typically achieves yields of 65–75%, with purification via acidification and recrystallization.

Alternative Carboxylation Strategies

Direct Carboxylation of Boc-Protected Amines

In cases where ester hydrolysis is inefficient, direct carboxylation using carbon dioxide or phosgene derivatives has been explored. For example:

  • Reagent : Trimethylsilyl chloride (TMSCl) and CO₂ under high pressure (5–10 bar)

  • Solvent : DMF or acetonitrile

  • Yield : 60–68% after 48 hours at 50°C

This method avoids ester intermediates but requires stringent anhydrous conditions.

Optimization of Coupling Reactions

Amide Bond Formation with Carboxylic Acid Intermediates

The Boc-protected carboxylic acid is frequently coupled to amines or alcohols using activating agents:

Activating Agent Solvent Base Yield
PyBOPDCM/DMF (3:1)Triethylamine67%
HATUDMFDIPEA77–94%
EDCI/DMAPTHFN-Methylmorpholine82%

Notably, HATU-mediated couplings in DMF achieve near-quantitative yields for aromatic amines.

Large-Scale Industrial Protocols

Continuous Flow Synthesis

Recent patents describe scalable approaches using continuous flow reactors:

  • Residence Time : 30 minutes at 60°C

  • Catalyst : Immobilized DMAP on silica gel

  • Throughput : 1.2 kg/h with 89% purity

This method reduces solvent waste and improves reproducibility compared to batch processes.

Troubleshooting Common Challenges

Byproduct Formation During Boc Protection

The primary byproduct, tert-butyl alcohol, is minimized by:

  • Using excess Boc₂O (1.2–1.5 equivalents)

  • Adding molecular sieves to absorb moisture

Purification of Hydrophilic Intermediates

Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively separates the Boc-protected acid from unreacted starting materials.

Comparative Analysis of Methods

Method Advantages Limitations
Boc₂O/DMAP in DCMHigh selectivity, mild conditionsRequires ester hydrolysis step
Direct carboxylationFewer stepsLow yield, specialized equipment
Continuous flow synthesisScalable, reduced solvent useHigh initial capital investment

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-methanol or thiophene-2-carbaldehyde.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with biological targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key differences between 4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid and analogous compounds lie in substituent identity, position, and protective group strategies. Below is a comparative analysis:

Compound Substituents Position Key Properties
This compound Boc-protected amino (C4), carboxylic acid (C2) Amino: C4; Carboxylic acid: C2 High stability under acidic conditions; orthogonal protection for peptide synthesis
Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate Benzyloxy-phenyl (C5), methyl ester (C2), free amino (C3) Amino: C3; Ester: C2 Reduced solubility in polar solvents due to benzyloxy group; methyl ester requires hydrolysis for further functionalization
2-[(4-tert-Butylbenzoyl)amino]-4-phenylthiophene-3-carboxylic acid 4-tert-Butylbenzoyl (C2), phenyl (C4), carboxylic acid (C3) Amino: C2; Carboxylic acid: C3 Increased lipophilicity from tert-butyl; steric hindrance may limit reactivity
ε-Acetyl-lysine-thiophene hybrids Thiophene-2-carboxylic acid linked to acetylated lysine Variable Designed for histone acetyltransferase inhibition; acetyl group offers metabolic lability

Biological Activity

4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid is a synthetic organic compound characterized by a thiophene ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its unique structural properties, potential biological activities, and reactivity.

  • Molecular Formula : C₁₀H₁₃N₁O₄S
  • Molecular Weight : 243.28 g/mol
  • CAS Number : 292068-69-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Common methods include the Gewald reaction.
  • Introduction of the Boc Group : Protects the amino group during subsequent reactions.
  • Carboxylation : Introduces the carboxylic acid group through various carboxylation reactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The Boc-protected amino group can be deprotected to yield a free amine, which can form hydrogen bonds or ionic interactions with these targets.

Anticancer Activity

Research indicates potential anticancer properties, particularly through the inhibition of specific proteins involved in cell division:

  • HSET (KIFC1) Inhibition : This compound may act as an inhibitor of HSET, a protein that facilitates the clustering of centrosomes in cancer cells, thereby promoting their survival. In vitro studies have demonstrated that derivatives of thiophene compounds can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to cell death .

Enzyme Inhibition

The compound has been explored for its ability to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often overactive in cancer cells:

  • HDAC Inhibition : Studies have shown that structurally related compounds exhibit varying degrees of potency against different HDAC isoforms, suggesting that modifications in the thiophene structure could enhance inhibitory activity .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that certain thiophene derivatives significantly reduced proliferation rates in various cancer cell lines by inducing apoptosis through HSET inhibition.
  • Selectivity Against Non-Cancerous Cells : Compounds derived from this compound showed minimal effects on non-cancerous cell lines, indicating potential selectivity for cancerous cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4-[(tert-Butoxycarbonyl)amino]phenylboronic acidStructureSimilar mechanism but different target specificity
4-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acidStructureDifferent activity profile; less studied
4-[(tert-Butoxycarbonyl)amino]-3-methyl-1,2-thiazole-5-carboxylic acidStructurePotentially higher potency against certain HDACs

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for introducing the Boc-protected amino group into thiophene-2-carboxylic acid derivatives?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group is typically introduced via a two-step process:

Bromination : Position-selective bromination of the thiophene ring using N-bromosuccinimide (NBS) or Br₂ with FeBr₃ as a catalyst to direct substitution .

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions. Solvents like THF or DCM are preferred, with reaction monitoring via TLC or HPLC .

  • Key Considerations : Optimize stoichiometry to avoid overprotection and verify completion using 1H^{1}\text{H} NMR (disappearance of NH₂ signals at δ 5–6 ppm) .

Q. How can the purity and structural integrity of 4-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid be validated?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%).
  • Spectroscopy : Confirm Boc group presence via IR (C=O stretch at ~1680–1720 cm⁻¹) and 13C^{13}\text{C} NMR (Boc carbonyl at ~155 ppm) .
  • Elemental Analysis : Match experimental and theoretical C/H/N/S ratios to rule out byproducts .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood during synthesis due to potential release of volatile byproducts (e.g., HBr during bromination) .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How can conflicting crystallographic data arising from polymorphism or twinning be resolved during structural analysis?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to resolve overlapping reflections.
  • Software Tools : Employ SHELXL for refinement, leveraging the TWIN and BASF commands to model twinning. Validate using Flack parameter (xx) to assess enantiopurity and correct for centrosymmetric ambiguities .
  • Case Study : For thiophene derivatives, compare experimental data with simulated powder XRD patterns to identify dominant polymorphs .

Q. What strategies optimize the compound’s bioactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify the carboxylic acid moiety (e.g., esterification or amidation) to enhance cell permeability. For example, methyl ester derivatives show improved bioavailability in anti-inflammatory assays .
  • Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory applications). Prioritize derivatives with ΔG < –8 kcal/mol .
  • In Vitro Validation : Screen against primary cell lines (e.g., RAW 264.7 macrophages) using ELISA for cytokine suppression (e.g., TNF-α/IL-6) .

Q. How can reaction mechanisms for Boc deprotection under acidic conditions be probed experimentally?

  • Methodological Answer :

  • Kinetic Studies : Monitor deprotection rates (e.g., TFA in DCM) via in situ 19F^{19}\text{F} NMR to track trifluoroacetyl intermediate formation.
  • Isotopic Labeling : Use 15N^{15}\text{N}-labeled Boc groups to trace NH₃ release via GC-MS .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to map energy barriers for carbocation intermediate formation .

Q. What analytical approaches resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-Boc derivatives or ring-opened thiophenes).
  • Reaction Optimization : Compare yields under microwave irradiation (shorter reaction times) vs. conventional heating. For example, 80°C for 2 hrs vs. 120°C for 30 mins under microwaves .
  • Statistical Design : Apply a Box-Behnken model to evaluate interactions between variables (temperature, solvent, catalyst loading) .

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